molecular formula C14H15N B1596195 N-Benzyl-o-toluidine CAS No. 5405-13-0

N-Benzyl-o-toluidine

Cat. No.: B1596195
CAS No.: 5405-13-0
M. Wt: 197.27 g/mol
InChI Key: QFRIIGBAHKSVIU-UHFFFAOYSA-N
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Description

N-Benzyl-o-toluidine is an organic compound with the molecular formula C₁₄H₁₅N. It is a derivative of o-toluidine, where the amino group is substituted with a benzyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-o-toluidine can be synthesized through the reductive amination of o-toluidine with benzaldehyde. The reaction typically involves the formation of an imine intermediate, which is then reduced to the desired amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-o-toluidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with additional alkyl groups.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

N-Benzyl-o-toluidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-o-toluidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-o-toluidine is unique due to the presence of the benzyl group, which significantly alters its chemical properties and reactivity compared to its isomers. This substitution enhances its potential for various synthetic applications and biological interactions.

Properties

IUPAC Name

N-benzyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRIIGBAHKSVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202375
Record name N-Benzyl-o-toluidine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5405-13-0
Record name N-Benzyl-2-methylaniline
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Record name N-Benzyl-o-toluidine
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Record name o-Toluidine, N-benzyl-
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Record name N-Benzyl-o-toluidine
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Record name N-benzyl-o-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 2-methylaniline (1.0 g) and triethylamine (0.95 g) in N,N-dimethylformamide (15 ml) was added benzyl bromide (1.9 g) at ambient temperature and the mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with ethyl acetate and it was washed with water and brine. Drying, filtering and the removal of solvents afforded a crude product. The crude product was chromatographed on silica gel (n-hexane:ethyl acetate=10:1) to give N-benzyl-2-methylaniline (795 mg) as a slightly yellow oil.
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1 g
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0.95 g
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1.9 g
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15 mL
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Synthesis routes and methods II

Procedure details

According to the general procedure A, 2-chlorotoluene (66 mg, 0.52 mmol) reacted with benzylamine (68 mg, 0.64 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (60 mg, 0.63 mmol) in toluene at 100° C. for 4 h to give the title compound (99 mg, 96%) as a solid after recrystallization from hexane: 1H-NMR (300 MHz, CDCl3): δ 7.48-7.35 (m, 5H), 7.14 (m, 2H), 6.75 (t, 1H, J=7.2 and 7.5 Hz), 6.68 (d, 1H, J=7.8 Hz), 4.44 (s, 2H), 3.93 (bs, 1H), 2.24 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.01, 139.46, 130.02, 128.62, 127.50, 127.20, 127.12, 121.86, 117.13, 109.93, 48.26, 17.52. GC/MS(EI): m/z 197 (M+), 120, 106. Anal. Calcd for C14H15N: C, 85.24; H, 7.66; N, 7.10. Found: C, 84.98; H, 7.64; N, 7.20.
Quantity
66 mg
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reactant
Reaction Step One
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68 mg
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reactant
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[Compound]
Name
Ph5FcP(t-Bu)2
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60 mg
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Yield
96%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

The general procedure under argon was followed using copper(I) iodide (19 mg, 0.10 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodotoluene (127 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 1-butanol (1.0 mL) at 100° C. Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(2-tolyl)benzylamine (136 mg, 69% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Maccarone, E.; Mamo, A.; Torre, M. J. Org. Chem. 1979, 44, 1143-1146.
Name
K3PO4
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425 mg
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131 μL
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127 μL
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111 μL
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copper(I) iodide
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19 mg
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hexane ethyl acetate
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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